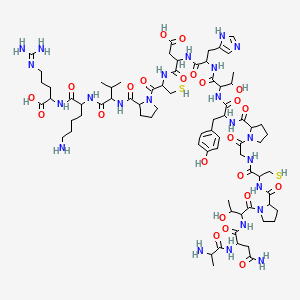
H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G3-C12 is a synthetic peptide known for its high affinity binding to galectin-3, a member of the galectin family of soluble animal lectins. Galectin-3 is involved in various biological processes, including cell adhesion, apoptosis, and immune responses. G3-C12 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit metastasis-associated cancer cell adhesion .
準備方法
Synthetic Routes and Reaction Conditions
G3-C12 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
The specific sequence of G3-C12 is Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg .
Industrial Production Methods
While G3-C12 is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols with optimization for large-scale synthesis. This includes the use of automated peptide synthesizers, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the peptide.
化学反応の分析
Types of Reactions
G3-C12 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves binding to the carbohydrate recognition domain of galectin-3, inhibiting its interaction with other molecules.
Common Reagents and Conditions
The synthesis of G3-C12 involves standard reagents used in SPPS, including:
Amino acid derivatives: Protected amino acids with specific protecting groups.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection reagents: Such as TFA (Trifluoroacetic acid) for removing protecting groups.
Major Products Formed
The primary product of the synthesis is the G3-C12 peptide itself. During its interaction with galectin-3, the major outcome is the inhibition of galectin-3-mediated cell adhesion processes .
科学的研究の応用
G3-C12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: G3-C12 has shown potential in inhibiting metastasis-associated cancer cell adhesion, making it a promising candidate for cancer therapy
Drug Delivery: G3-C12 has been used to develop targeted drug delivery systems, particularly for delivering anticancer drugs to galectin-3 overexpressing tumors.
Biological Studies: It is used to study the role of galectin-3 in various biological processes, including cell adhesion, apoptosis, and immune responses.
Therapeutic Development: G3-C12 is being explored as a therapeutic agent for diseases involving galectin-3, such as fibrosis and inflammation.
作用機序
G3-C12 exerts its effects by binding to the carbohydrate recognition domain of galectin-3 with high affinity. This binding inhibits the interaction of galectin-3 with its ligands, thereby blocking galectin-3-mediated cell adhesion processes. The inhibition of galectin-3 can lead to reduced metastasis in cancer cells and modulation of immune responses .
類似化合物との比較
Similar Compounds
Uniqueness of G3-C12
G3-C12 is unique due to its specific binding affinity for galectin-3 and its ability to inhibit galectin-3-mediated processes without affecting other galectins or lectins. This specificity makes it a valuable tool for studying galectin-3 functions and developing targeted therapies .
特性
分子式 |
C74H115N23O23S2 |
|---|---|
分子量 |
1759.0 g/mol |
IUPAC名 |
2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81) |
InChIキー |
RXFIUXGGWIBQLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


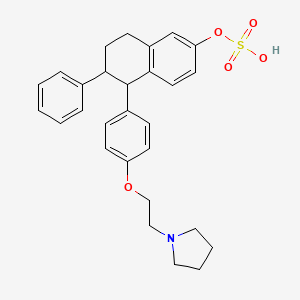
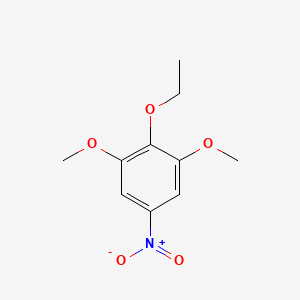

![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)

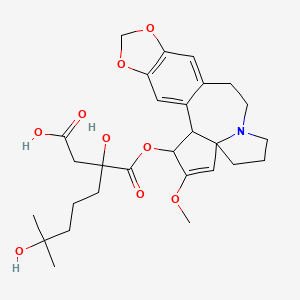
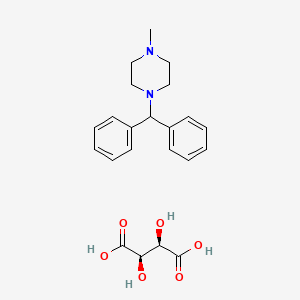

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
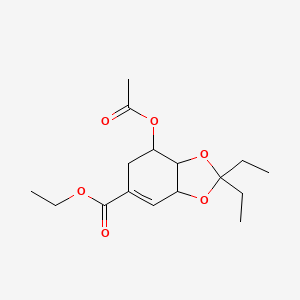
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
